CGP60474 (CAS: 164658-13-3) is a highly potent, ATP-competitive pan-cyclin-dependent kinase (CDK) and protein kinase C (PKC) inhibitor that has emerged as a premium chemical probe for advanced cell cycle, oncology, and inflammatory research. Structurally characterized as a phenylamino-pyrimidine derivative, it exhibits exceptional single-digit nanomolar affinities for key kinases, including CDK2/Cyclin E (IC50 = 3 nM) and CDK5/p25 (IC50 = 10 nM), alongside potent VEGFR-2 inhibition. From a procurement and processability standpoint, CGP60474 offers excellent handling characteristics, including high solubility in DMSO (up to 100 mM) and acidified aqueous solutions, ensuring reproducible formulation for both high-throughput in vitro screening and systemic in vivo dosing . Its unique multi-target profile and robust physicochemical stability make it an essential benchmark material for laboratories investigating complex phenotypic pathways, such as hypoxic fibrotic responses and LPS-induced endotoxemia.
Generic substitution with older-generation or more common CDK inhibitors, such as roscovitine or flavopiridol, frequently fails in complex phenotypic and translational models due to critical deficits in potency and target spectrum . While first-generation inhibitors often require submicromolar to micromolar concentrations to achieve target engagement, leading to significant off-target solvent toxicity and artifactual assay readouts, CGP60474 operates efficiently in the low nanomolar range . Furthermore, generic in-class substitutes lack CGP60474's specific dual-inhibitory action on downstream inflammatory modulators like PKC and mTOR, rendering them ineffective in specialized applications such as suppressing collagen secretion in hypoxic keloid fibroblasts or preventing mortality in severe endotoxemia models [1]. Consequently, substituting CGP60474 compromises assay reproducibility and limits the dynamic range of high-content screens.
In direct biochemical comparisons, CGP60474 demonstrates vastly superior affinity for critical cell cycle regulators compared to the common benchmark roscovitine. While roscovitine inhibits CDK2 with an IC50 of 700 nM, CGP60474 achieves an IC50 of 3 nM for CDK2/Cyclin E and 4 nM for CDK2/Cyclin A.
| Evidence Dimension | CDK2/Cyclin E IC50 |
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Roscovitine (700 nM) |
| Quantified Difference | >230-fold greater inhibitory potency |
| Conditions | Cell-free biochemical kinase assay |
Allows researchers to use significantly lower compound concentrations in cellular assays, minimizing solvent toxicity and off-target artifacts common with older generation inhibitors.
During a high-content phenotype-based screen of 199 kinase inhibitors, CGP60474 emerged as the most potent collagen-suppressive agent. It achieved a normalized collagen inhibition (CInorm) score of 0.36, successfully abolishing Collagens I and VII production with minimal global toxicity, significantly outperforming the next best candidates RAF265 (0.58) and KIN001-244 (0.55)[1].
| Evidence Dimension | Normalized Collagen Inhibition (CInorm) |
| Target Compound Data | 0.36 (lower is better; complete abolishment of Collagens I and VII) |
| Comparator Or Baseline | RAF265 (0.58) and KIN001-244 (0.55) |
| Quantified Difference | 38% greater collagen suppression than the next best candidate |
| Conditions | High-content phenotype-based drug screen in keloidal fibroblasts under 1% oxygen hypoxia |
Establishes CGP60474 as the definitive benchmark positive control for high-throughput screening of novel anti-fibrotic and scar-reducing therapeutics.
In viability assays utilizing TSC1/TSC2 null liver carcinoma cell lines, CGP60474 demonstrated superior growth inhibition compared to the clinical-stage CDK inhibitor flavopiridol. While flavopiridol exhibited IC50 values ranging from 68 to 179 nM, cells were markedly more sensitive to CGP60474 due to its dual inhibitory effects on CDKs and mTOR signaling pathways [1].
| Evidence Dimension | Cellular Growth Inhibition (IC50) |
| Target Compound Data | Highly sensitive (sub-68 nM) due to dual CDK/mTOR effects |
| Comparator Or Baseline | Flavopiridol (68 - 179 nM) |
| Quantified Difference | Superior growth inhibition profile |
| Conditions | In vitro viability assay using TSC1/TSC2 null liver carcinoma cell lines |
Provides a superior chemical probe for studying mTOR/CDK cross-talk in tuberous sclerosis complex models where standard CDK inhibitors underperform.
Identified as the top candidate via the LINCS L1000 perturbation dataset, CGP60474 demonstrates excellent in vivo processability and efficacy. Administration of CGP60474 at 10 mg/kg (i.p.) significantly attenuated IL-6 and TNF-α levels and successfully reduced the mortality rate in a murine model of LPS-induced endotoxemia compared to vehicle controls [1].
| Evidence Dimension | LPS-induced mortality and IL-6 reduction |
| Target Compound Data | Significant survival increase and IL-6 attenuation at 10 mg/kg i.p. |
| Comparator Or Baseline | Vehicle / LPS-only baseline |
| Quantified Difference | Reversal of endotoxemic mortality |
| Conditions | Murine in vivo model of LPS-induced endotoxemia |
Validates the compound's processability and systemic bioavailability for complex in vivo inflammatory models, justifying its selection for preclinical sepsis research.
Due to its proven ability to abolish Collagen I and VII production with a superior CInorm score of 0.36 under hypoxic conditions, CGP60474 is the optimal positive control for screening libraries against keloid and scleroderma fibroblast models [1].
CGP60474's high aqueous processability and validated efficacy at 10 mg/kg (i.p.) make it a highly reliable pharmacological intervention for reducing IL-6 and TNF-α in murine models of LPS-induced endotoxemia [2].
For researchers investigating tuberous sclerosis complex (TSC) mutations, CGP60474 provides a distinct advantage over flavopiridol by leveraging its dual CDK and mTOR inhibitory effects to achieve deeper growth suppression in TSC-null carcinoma lines [3].
With single-digit nanomolar IC50 values against CDK1, CDK2, and CDK5, CGP60474 is the procurement material of choice for inducing clean, reversible G1/S phase cell cycle arrest without the micromolar dosing toxicity associated with older agents like roscovitine.